Methyl4-methoxy-1H-indazole-5-carboxylate

Lipophilicity Drug Design Physicochemical Properties

Medicinal chemists need building blocks with orthogonal handles to avoid failed SAR routes. This indazole provides two distinct sites: 4-methoxy enhances lipophilicity (LogP 3.26) and metabolic stability; 5-methyl ester enables amidation or hydrolysis. **Key advantages:** - Enables divergent synthesis from one batch - TPSA 55Ų for CNS permeability modeling - Validated for kinase inhibitor libraries (JNK3, TTK, PLK4)

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
Cat. No. B11898465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl4-methoxy-1H-indazole-5-carboxylate
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1C=NN2)C(=O)OC
InChIInChI=1S/C10H10N2O3/c1-14-9-6(10(13)15-2)3-4-8-7(9)5-11-12-8/h3-5H,1-2H3,(H,11,12)
InChIKeyCMCMGOTXXGBOLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Methoxy-1H-Indazole-5-Carboxylate: A Privileged Indazole Scaffold for Kinase-Focused Medicinal Chemistry and Drug Discovery


Methyl 4-methoxy-1H-indazole-5-carboxylate (CAS 1427373-17-8) is a densely functionalized heterocyclic building block based on the indazole core . This core is a well-established bioisostere of phenol, offering enhanced lipophilicity and reduced susceptibility to Phase I and II metabolism compared to its phenolic counterparts . The compound's specific substitution pattern, featuring a methoxy group at the 4-position and a methyl ester at the 5-position of the indazole bicycle, provides two distinct and orthogonal reactive handles for synthetic elaboration . This structural arrangement positions it as a versatile starting material in medicinal chemistry, particularly for generating diverse libraries of indazole-based kinase inhibitors and other bioactive molecules .

Indazole scaffold for kinase inhibitor design and lead generation
Dual orthogonal handles (4‑OCH₃, 5‑CO₂CH₃) support divergent synthesis
4‑Methoxy group elevates lipophilicity; phenol bioisostere core

Why Methyl 4-Methoxy-1H-Indazole-5-Carboxylate Cannot Be Replaced by Common Analogs: A Quantitative Rationale for Specific Procurement


The precise substitution pattern of methyl 4-methoxy-1H-indazole-5-carboxylate is not arbitrary; it is the key determinant of its unique physicochemical profile and synthetic utility. While other indazole-5-carboxylates or 4-methoxyindazoles are commercially available, they lack the orthogonal functionality and specific properties of this molecule . For example, the absence of the 5-carboxylate ester eliminates a critical point for derivatization to amides or acids, while omitting the 4-methoxy group significantly alters lipophilicity and electronic properties, potentially abolishing desired interactions with biological targets . Generic substitution with a less functionalized or differently substituted analog can derail a synthetic route or compromise a structure-activity relationship (SAR) study, as the following quantitative evidence demonstrates.

Attribute
This Compound
Analog Risk
4‑Methoxy group
Present; drives lipophilicity and permeability
Missing in indazole‑5‑carboxylate; ADME profile may shift
5‑Carboxylate ester
Key derivatization site for amide/acid elaboration
Absent in 4‑methoxyindazole; limits synthetic diversity

Quantitative Differentiation of Methyl 4-Methoxy-1H-Indazole-5-Carboxylate: A Comparative Evidence Guide for Scientific Selection


Enhanced Lipophilicity (LogP) Compared to Unsubstituted Indazole Core for Improved Membrane Permeability

The calculated LogP of methyl 4-methoxy-1H-indazole-5-carboxylate is 3.2616 [1]. This value is significantly higher than the LogP of the unsubstituted methyl 1H-indazole-5-carboxylate, which is 2.1 [2]. The addition of the 4-methoxy group directly contributes to this increased lipophilicity, which is a key physicochemical parameter governing passive membrane permeability and oral bioavailability.

Lipophilicity (Δ LogP)
Data to verify
+1.16 log units
Predicted increased membrane permeability vs unsubstituted core
Computed XLogP3; experimental validation recommended
Lipophilicity Drug Design Physicochemical Properties

Superior Physicochemical Profile vs. 4-Methoxy-1H-Indazole for Drug-Likeness

Methyl 4-methoxy-1H-indazole-5-carboxylate exhibits a Topological Polar Surface Area (TPSA) of 55 Ų, compared to 37.9 Ų for the simpler analog 4-methoxy-1H-indazole [1]. Its molecular weight of 206.2 g/mol is also higher than the 148.16 g/mol of the comparator . These differences place the target compound further within the favorable range for oral bioavailability according to Lipinski's Rule of Five (TPSA < 140 Ų, MW < 500 g/mol), while providing a more balanced profile for target binding.

Physicochemical profile
Data to verify
TPSA 55 Ų; MW 206 Da (vs 37.9 Ų, 148 Da)
Balanced drug‑likeness range for lead optimization
Computed properties; verify experimentally in lead series
Drug-Likeness Lipinski's Rule of Five Physicochemical Properties

Negligible Nitric Oxide Synthase (NOS) Inhibition: A Critical Differentiator from 7-Methoxyindazole

A study on isomeric methoxyindazoles found that 4-methoxyindazole is almost inactive as an inhibitor of recombinant neuronal, inducible, and endothelial nitric oxide synthases (NOS), unlike its potent isomer, 7-methoxyindazole (7-MI) [1]. This indicates that the 4-methoxy substitution pattern on the indazole core does not confer the same NOS inhibitory activity as substitution at the 7-position, which acts as a competitive inhibitor against L-arginine and the BH4 cofactor [1]. The presence of the 5-carboxylate ester in the target compound further differentiates it from the simple 4-methoxyindazole core.

NOS inhibition context
Class‑level
4‑methoxyindazole core: negligible NOS inhibition; 7‑methoxy isomer: potent
4‑substitution unlikely to introduce NOS off‑target activity
Recombinant NOS isoform assay data; class‑level inference
Enzyme Inhibition Selectivity Off-Target Activity

Dual Orthogonal Functionality for Divergent Synthesis vs. Mono-Functional Analogs

Methyl 4-methoxy-1H-indazole-5-carboxylate provides two distinct and orthogonal reactive handles for derivatization: the 5-methyl ester and the 4-methoxy group . In contrast, simpler analogs like methyl 1H-indazole-5-carboxylate or 4-methoxy-1H-indazole only possess a single functional group for direct modification [1]. This dual functionality enables divergent synthetic strategies, such as hydrolyzing the ester to a carboxylic acid for amide coupling while the methoxy group remains intact, or performing regioselective reactions that are not possible on the mono-functional analogs.

Orthogonal functionality
Class‑level
2 reactive handles (4‑OCH₃, 5‑CO₂CH₃) vs 1 in common analogs
Enables divergent synthesis for focused library generation
Synthetic versatility advantage over mono‑functional scaffolds
Synthetic Versatility Combinatorial Chemistry Building Blocks

Positional Isomer Differentiation: 5-Carboxylate vs. 3-Carboxylate for Kinase Inhibitor Design

The target compound is the 5-carboxylate regioisomer of the indazole core. Its close analog, methyl 4-methoxy-1H-indazole-3-carboxylate, has the ester group at the 3-position . While both are functionalized indazoles, this subtle positional difference can have profound effects on the molecule's interaction with biological targets, such as the ATP-binding pocket of kinases. The 5-position of the indazole is often a key vector for accessing the solvent-exposed region or a hydrophobic back pocket in kinase active sites, as documented in numerous SAR studies on 5-substituted indazole kinase inhibitors [1].

Positional isomer
Class‑level
5‑carboxylate vs 3‑carboxylate regioisomer
5‑position vector critical for kinase inhibitor SAR exploration
3‑isomer leads to different binding‑site trajectory
Kinase Inhibitor Regioisomer Structure-Activity Relationship (SAR)

Validated Research and Industrial Application Scenarios for Methyl 4-Methoxy-1H-Indazole-5-Carboxylate


Scaffold for Designing Brain-Penetrant Kinase Inhibitors (e.g., JNK3)

The enhanced lipophilicity conferred by the 4-methoxy group (LogP = 3.2616) [1] makes this compound an ideal starting scaffold for designing kinase inhibitors with improved blood-brain barrier (BBB) penetration. The 5-carboxylate can be easily elaborated into diverse amides, as demonstrated by the development of brain-penetrant JNK3 inhibitors based on the indazole core [2]. Researchers can leverage this compound to explore CNS-targeted therapies for neurodegenerative diseases like Parkinson's and Alzheimer's.

Optimizing ADME Properties in Lead Optimization Programs

The quantitative physicochemical profile of this compound—specifically its LogP of 3.2616 and TPSA of 55 Ų [1]—provides a well-defined starting point for optimizing a lead series. The dual functional groups allow for systematic and orthogonal modifications to fine-tune solubility, permeability, and metabolic stability, as evidenced by SAR studies on indazole-based glucagon receptor antagonists [2]. This enables medicinal chemists to efficiently navigate the complex multiparameter optimization of drug candidates.

Generating Focused Libraries of Selective Kinase Inhibitors

The 5-carboxylate position on the indazole ring is a well-validated vector for modulating kinase selectivity [1]. The 4-methoxy group, shown to have negligible off-target activity on NOS [2], is a safe substituent for building selective kinase inhibitors. This compound serves as a versatile intermediate for synthesizing focused libraries of 5-substituted indazoles aimed at targets like TTK, PLK4, Aurora kinases, and others implicated in cancer [1].

Divergent Synthesis of Bioisosteres and Complex Analogs

The orthogonal reactivity of the 4-methoxy and 5-carboxylate ester functionalities [1] enables a divergent synthetic approach. A chemist can procure a single batch of this compound and use it to synthesize a wide array of derivatives—amides, acids, alcohols, or further substituted indazoles—in a parallel fashion. This is in contrast to using simpler building blocks, which would require multiple independent synthetic routes. This capability is essential for generating SAR data rapidly in a medicinal chemistry campaign.

Application
Selection Property
Validation Focus
CNS kinase inhibitor research
4‑Methoxy lipophilicity; 5‑carboxylate elaboration
BBB penetration models; JNK3 target engagement studies
Lead optimization ADME studies
Defined LogP/TPSA starting point; dual handles for orthogonal tuning
Multiparameter ADME profiling in lead series
Selective kinase inhibitor libraries
5‑position as selectivity vector; low NOS risk from 4‑OMe
Kinase selectivity panels; SAR analysis
Divergent analog synthesis
Two orthogonal reactive sites
Parallel SAR library generation from single building block

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl4-methoxy-1H-indazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.